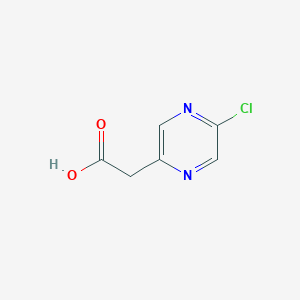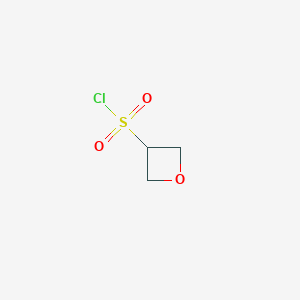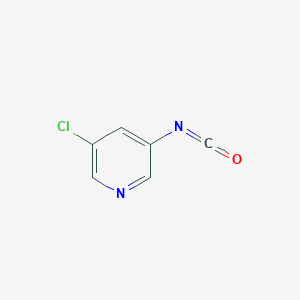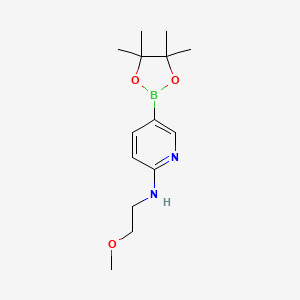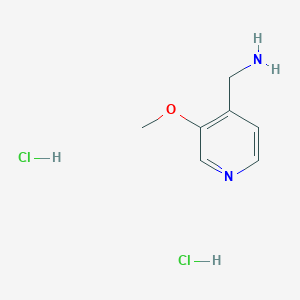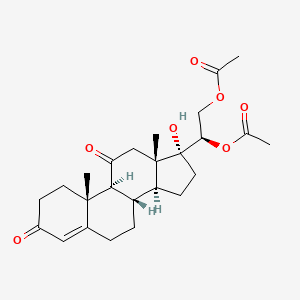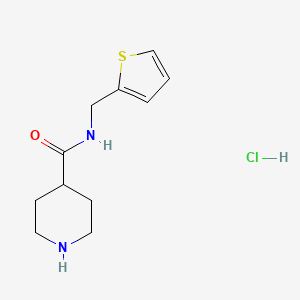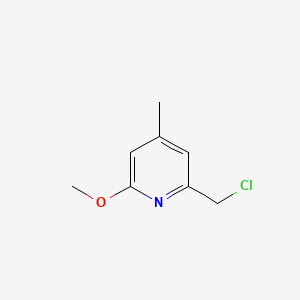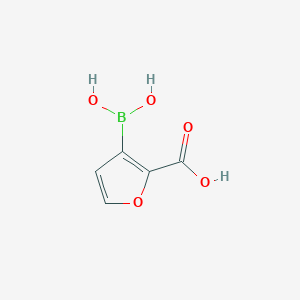
methyl 4-(1H-pyrrole-3-carbonyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is a versatile compound widely used in scientific research due to its diverse applications, including drug synthesis, organic chemistry, and material science.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “methyl 4-(1H-pyrrole-3-carbonyl)benzoate”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Methyl benzoate, a component of “methyl 4-(1H-pyrrole-3-carbonyl)benzoate”, is formed by the condensation of methanol and benzoic acid in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of “methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is represented by the InChI code1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 . This indicates that the molecule consists of a pyrrole ring attached to a benzoate group.
Applications De Recherche Scientifique
Novel Synthesis Applications
A study by Koriatopoulou et al. (2008) describes a novel synthesis route to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, showcasing the utility of methyl 4-(1H-pyrrole-3-carbonyl)benzoate in complex organic synthesis processes. This work highlights its role in the construction of intricate molecular architectures, indicative of its potential in medicinal chemistry and materials science (Koriatopoulou, Karousis, & Varvounis, 2008).
Material Science and Electrochemistry
Almeida et al. (2017) investigated a pyrrole derivative modified with Methyl Red azo dye for spectroelectrochemical applications. The study demonstrates the compound's significance in developing electrochromic materials, which are pivotal for creating smart windows, displays, and pH sensors, underscoring its versatility beyond basic organic synthesis (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Synthetic Histone Deacetylase Inhibitors
Research by Mai et al. (2004) explored derivatives of methyl 4-(1H-pyrrole-3-carbonyl)benzoate as new classes of synthetic histone deacetylase inhibitors, revealing its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role (Mai, Massa, Cerbara, Valente, Ragno, Bottoni, Scatena, Loidl, & Brosch, 2004).
Alkylation Studies
Gui-hong (2010) conducted a study on the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, demonstrating its applicability in the synthesis of various esters and highlighting its role in creating structurally diverse molecules, which could be useful in drug development and synthetic chemistry (Gui-hong, 2010).
Precursor for Schiff Base Derivatives
Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, indicating its potential as a precursor for the formation of Schiff base derivatives. This work underscores the compound's utility in organic synthesis, particularly in the construction of compounds with potential biological activity (Mohamad, Hassan, & Yusoff, 2017).
Safety And Hazards
“Methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 4-(1H-pyrrole-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZVGHWZPYCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-pyrrole-3-carbonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




